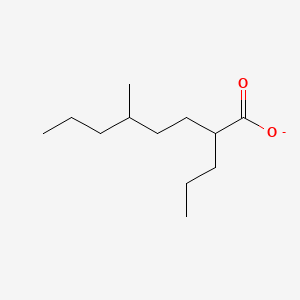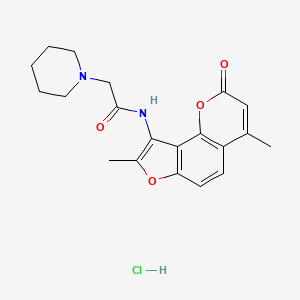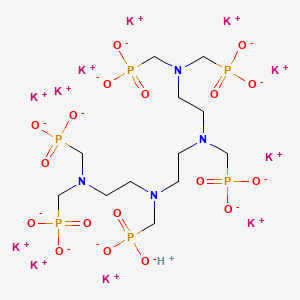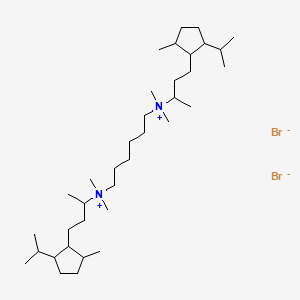
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) is a complex organic compound with a unique structure This compound is characterized by its ammonium core, which is linked to two cyclopentyl groups that are further substituted with isopropyl and methyl groups The presence of dimethyl groups and dibromide ions adds to its complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) involves multiple steps The initial step typically involves the preparation of the cyclopentyl derivatives, which are then reacted with hexamethylene diamine The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and quality. Additionally, purification steps such as crystallization and filtration are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dichloride, hemihydrate): Similar in structure but with chloride ions instead of bromide.
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, diiodide, hemihydrate): Similar in structure but with iodide ions instead of bromide.
Uniqueness
The uniqueness of ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) lies in its specific combination of functional groups and the presence of bromide ions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
67011-27-2 |
|---|---|
Formule moléculaire |
C36H74Br2N2 |
Poids moléculaire |
694.8 g/mol |
Nom IUPAC |
6-[dimethyl-[4-(2-methyl-5-propan-2-ylcyclopentyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2-methyl-5-propan-2-ylcyclopentyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C36H74N2.2BrH/c1-27(2)33-21-17-29(5)35(33)23-19-31(7)37(9,10)25-15-13-14-16-26-38(11,12)32(8)20-24-36-30(6)18-22-34(36)28(3)4;;/h27-36H,13-26H2,1-12H3;2*1H/q+2;;/p-2 |
Clé InChI |
ZYTBCKRLFSMZAD-UHFFFAOYSA-L |
SMILES canonique |
CC1CCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCC2C(C)C)C)C(C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



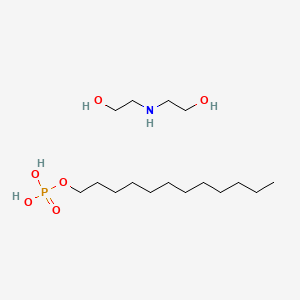
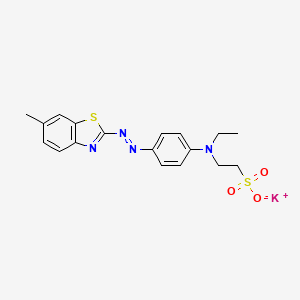
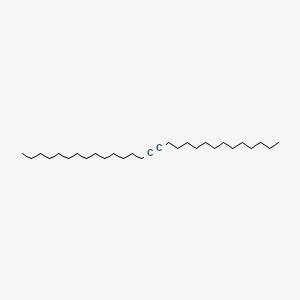
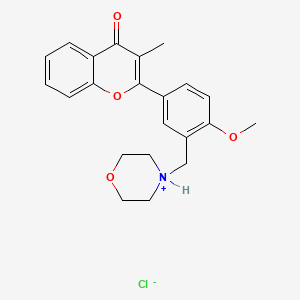
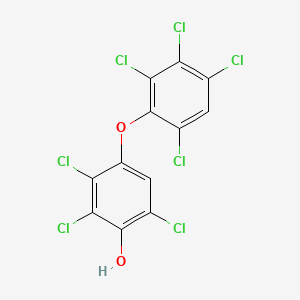
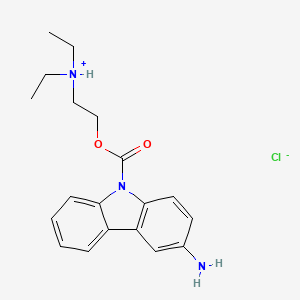

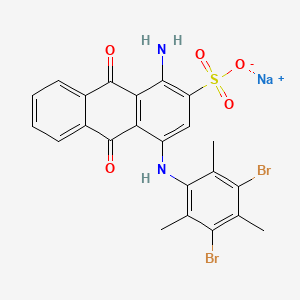
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
